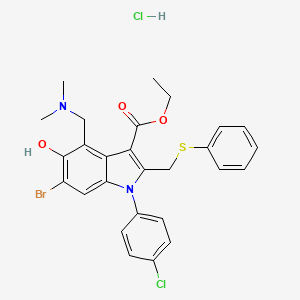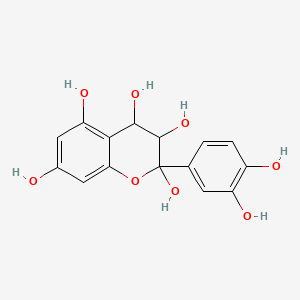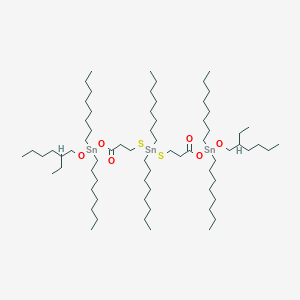
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to organic groups This particular compound is notable for its intricate structure, which includes multiple tin atoms, oxygen atoms, sulfur atoms, and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure, which includes the tin atoms. This is typically achieved through the reaction of tin halides with appropriate organic ligands.
Addition of Functional Groups: Subsequent steps involve the addition of ethyl, octyl, and other functional groups. These steps often require the use of organometallic reagents and catalysts to ensure selective and efficient reactions.
Oxidation and Reduction Reactions:
Industrial Production Methods
Industrial production of such complex organotin compounds is less common due to the intricate and costly nature of the synthesis. when required, large-scale synthesis follows similar steps as laboratory synthesis but with optimized reaction conditions and the use of industrial-grade reagents and equipment to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and tin atoms. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can occur at the oxygen atoms, converting oxo groups to hydroxyl groups. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often facilitated by the presence of catalysts and specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or thiols.
Scientific Research Applications
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane has several scientific research applications, including:
Chemistry: The compound is studied for its unique organotin chemistry, which includes its reactivity and coordination behavior.
Medicine: Some organotin compounds are investigated for their potential use in cancer therapy due to their cytotoxic properties.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves its interaction with molecular targets such as enzymes and cellular membranes. The presence of tin atoms allows the compound to form strong bonds with sulfur-containing biomolecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, which is the basis for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tetramethyltin: A simpler organotin compound with four methyl groups attached to a tin atom.
Tributyltin oxide: An organotin compound with three butyl groups and an oxygen atom bonded to tin.
Hexaethylditin: An organotin compound with two tin atoms bonded to six ethyl groups.
Uniqueness
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is unique due to its complex structure, which includes multiple tin atoms, long alkyl chains, and various functional groups
Properties
CAS No. |
84896-41-3 |
|---|---|
Molecular Formula |
C70H144O6S2Sn3 |
Molecular Weight |
1502.2 g/mol |
IUPAC Name |
[2-ethylhexoxy(dioctyl)stannyl] 3-[[3-[2-ethylhexoxy(dioctyl)stannyl]oxy-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C8H17O.6C8H17.2C3H6O2S.3Sn/c2*1-3-5-6-8(4-2)7-9;6*1-3-5-7-8-6-4-2;2*4-3(5)1-2-6;;;/h2*8H,3-7H2,1-2H3;6*1,3-8H2,2H3;2*6H,1-2H2,(H,4,5);;;/q2*-1;;;;;;;;;3*+2/p-4 |
InChI Key |
KSQSDWUVCROFKJ-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OCC(CC)CCCC)OC(=O)CCS[Sn](CCCCCCCC)(CCCCCCCC)SCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


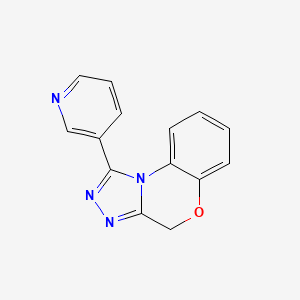
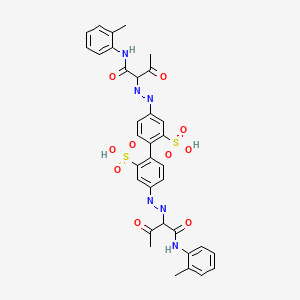
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)

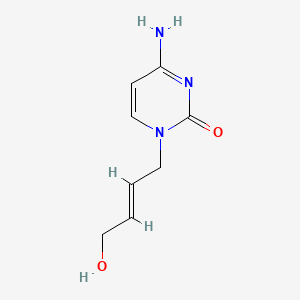

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
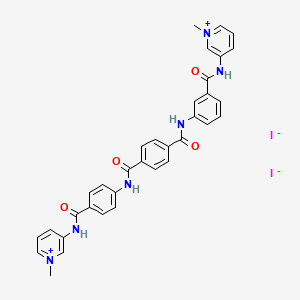
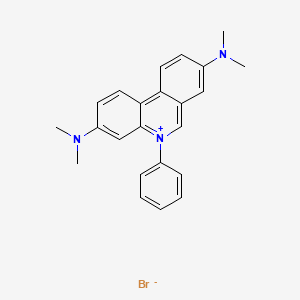

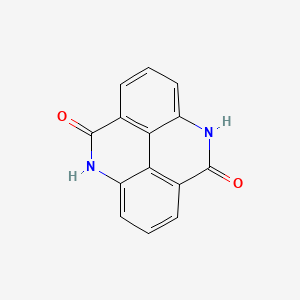
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
